Product packaging for MBX-2982(Cat. No.:CAS No. 1037792-44-1)

MBX-2982

Cat. No.: B1676256
CAS No.: 1037792-44-1
M. Wt: 448.5 g/mol
InChI Key: NFTMKHWBOINJGM-UHFFFAOYSA-N
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Description

Current Research Paradigms and Unmet Needs in GPR119 Agonist Development Despite the compelling preclinical data and the theoretical benefits offered by GPR119 agonists, including their glucose-dependent mechanism potentially reducing hypoglycemia risk and their impact on incretin (B1656795) release and beta-cell function, translating these benefits into robust clinical efficacy has presented challenges.researchgate.netrsc.orgWhile early clinical studies with compounds like MBX-2982 showed positive results in reducing glucose excursions and increasing incretin levelsresearchgate.netbiospace.com, achieving significant and sustained glucose control in later-stage clinical trials has been challenging for some GPR119 agonists.researchgate.netThe unmet medical need for orally effective agents that provide robust glycemic control, potentially aid in weight management, and have a low risk of hypoglycemia persists in the treatment of type 2 diabetes.researchgate.netrsc.orgCurrent research paradigms continue to explore the full therapeutic potential of GPR119 agonists, including investigating their effects on hepatic lipid accumulation and their potential in conditions beyond diabetes, such as nonalcoholic fatty liver disease (NAFLD) or metabolic dysfunction-associated steatotic liver disease (MASLD).caymanchem.comsmccro-lab.comEfforts are also focused on understanding the structural basis of GPR119 activation by different agonists to inform the design of next-generation compounds with improved pharmacological profiles.frontiersin.orgDespite some disappointing results in Phase 2 trials for certain GPR119 agonists, the target is still considered promising, and research continues to address the complexities of GPR119 signaling and its therapeutic modulation.researchgate.netrsc.org

Data Tables:

Study TypeModel/PopulationKey Finding (Metabolic Effects)Source
Preclinical (In vitro)Isolated isletsDirectly stimulated glucose-stimulated insulin (B600854) secretion (GSIS). researchgate.net
Preclinical (In vitro)CHO cells expressing human GPR119Increased cyclic AMP levels (EC50 = 3.9 nM).
Preclinical (Animal)Rats (hyperglycemic clamps)Enhanced insulin secretion. researchgate.net
Preclinical (Animal)Mice and rats (OGTTs)Acutely lowered glucose excursion; increased plasma GLP-1 and GIP. researchgate.net
Preclinical (Animal)Mice (OGTTs, with/without sitagliptin)Reduced glucose excursion and increased active GLP-1, enhanced by sitagliptin (B1680988) co-administration. researchgate.net
Preclinical (Animal)High fat fed female ZDF rats (chronic treatment)Delayed diabetes onset. researchgate.net
Preclinical (Animal)Wild-type mice fed a high-fat dietInhibited hepatic lipid accumulation (effect absent in GPR119 knockout mice). caymanchem.com
Preclinical (In vitro)HepG2 cells and rat primary hepatocytesReduced nuclear and total protein levels of SREBP-1 under high-glucose and -insulin conditions. caymanchem.com
Preclinical (Enzyme Assay)Human glucokinase activityIncreased glucokinase activity (EC50 = 45.11 µM). caymanchem.com
Phase 1a ClinicalHealthy volunteersDose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. fiercebiotech.com
Phase 1 ClinicalSubjects with impaired fasting glucose/toleranceReduced glucose excursions following a mixed meal (26% at 100mg, 37% at 300mg). biospace.com biospace.com
Phase 1 ClinicalSubjects with impaired fasting glucose/toleranceReduced glucose exposure during graded glucose infusions (11% at 100mg, 18% at 300mg). biospace.com biospace.com
Phase 1 ClinicalPre-diabetic populationStatistically significant decreases in glucose excursion following a mixed meal (34%-51%). biospace.com
Phase 2 ClinicalType 2 diabeticsLowered mean weighted glucose and postprandial glucose during an extended MMTT.
Phase 2 ClinicalType 2 diabeticsIncreased insulin, active GLP-1, and total GLP-1 during an extended MMTT.
Phase 2 ClinicalType 2 diabeticsTended to increase fasting insulin and c-peptide (B549688), and decrease fasting triglycerides.

Detailed Research Findings:

Preclinical studies demonstrated that this compound directly stimulated glucose-stimulated insulin secretion from isolated islets. researchgate.net In CHO cells engineered to express human GPR119, this compound effectively increased intracellular cAMP levels with an EC50 value of 3.9 nM. Animal studies provided further evidence of this compound's metabolic effects. In rats, it enhanced insulin secretion during hyperglycemic clamp procedures. researchgate.net When administered orally to mice and rats, this compound acutely lowered glucose excursion and simultaneously increased plasma levels of the incretin hormones GLP-1 and GIP during oral glucose tolerance tests. researchgate.net The reduction in glucose excursion and the increase in active GLP-1 observed during OGTTs were found to be enhanced by co-administering the DPP-4 inhibitor sitagliptin. researchgate.net Chronic treatment with this compound in high fat fed female ZDF rats delayed the onset of diabetes. researchgate.net Beyond glucose regulation, this compound (10 mg/kg) was shown to inhibit hepatic lipid accumulation in wild-type mice fed a high-fat diet, an effect that was not observed in GPR119 knockout mice, indicating GPR119 mediation. caymanchem.com In HepG2 cells and rat primary hepatocytes, this compound reduced nuclear and total protein levels of sterol regulatory element binding protein 1 (SREBP-1) under conditions of high glucose and insulin, and increased the phosphorylation of the inhibitory form, SREBP-1c. caymanchem.com An enzyme assay also indicated that this compound increased human glucokinase activity with an EC50 value of 45.11 µM. caymanchem.com

In Phase 1a clinical trials involving healthy volunteers, this compound demonstrated dose-dependent reductions in glucose levels and increases in GLP-1 following a mixed meal. fiercebiotech.com Further Phase 1 studies in subjects with impaired fasting glucose or impaired glucose tolerance showed that this compound reduced glucose excursions following a mixed meal by 26% and 37% in the 100 mg and 300 mg cohorts, respectively. biospace.com During graded glucose infusions, glucose exposure was reduced by 11% and 18% for the 100 mg and 300 mg cohorts, respectively, which was attributed to increased insulin secretion. biospace.com In a separate five-day multiple ascending dose study in a pre-diabetic population, all four tested doses of this compound produced statistically significant decreases in glucose excursion following a mixed meal, ranging from 34% to 51%. biospace.com A Phase 2 study in patients with type 2 diabetes indicated that this compound lowered mean weighted glucose and postprandial glucose during an extended mixed-meal tolerance test. Treatment in this study also led to increased insulin, active GLP-1, and total GLP-1 during the extended mixed-meal tolerance test, and showed a tendency to increase fasting insulin and c-peptide, while decreasing fasting triglycerides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N8OS B1676256 MBX-2982 CAS No. 1037792-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTMKHWBOINJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146055
Record name MBX-2982
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Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037792-44-1
Record name MBX-2982
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Record name MBX-2982
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MBX-2982
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Record name MBX-2982
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Molecular and Cellular Pharmacology of Mbx 2982

GPR119 Receptor Binding and Activation Kinetics

GPR119 is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. biomolther.orgtandfonline.comguidetopharmacology.org MBX-2982 functions as a potent and selective orally-available GPR119 agonist. ncats.ioadooq.combiocrick.com

Ligand-Receptor Interaction Profile of this compound

Structural studies using cryo-electron microscopy (cryo-EM) have provided insights into the binding mode of this compound with the human GPR119-Gs complex. rcsb.orgresearchgate.net this compound adopts a similar binding mode in the orthosteric site of GPR119 compared to other agonists like APD597 and AR231453, suggesting a conserved mechanism of binding. frontiersin.org The ligand binding pocket of GPR119 can be divided into distinct regions, and comparative analysis indicates that different agonists induce variations in the positioning of specific amino acids within these regions, contributing to varying agonist potency. frontiersin.org

Specifically, the structure of the GPR119 complex bound to this compound reveals that the amino acid conformation responsible for forming the central stacking gate remains largely unchanged compared to the APD597-bound complex. frontiersin.org However, amino acids in the extracellular cavity, such as Q65 and E261, show noticeable deflections and come into closer proximity to the tetrazole moiety of this compound. frontiersin.org Mutation studies, such as mutating I136 to alanine, can result in the complete loss of this compound's agonist potency, highlighting the crucial role of specific residues in its activation effect. frontiersin.org this compound is described as a five-membered heterocyclic core agonist with a larger head containing a benzene (B151609) ring and a lipophilic tail motif, which is suggested to augment its binding to the GPR119 ligand binding pocket, leading to a higher activation effect. nih.gov

Agonist Potency and Efficacy in GPR119 Activation

This compound has demonstrated potent GPR119 agonistic activity in various in vitro assays. It significantly stimulates intracellular cAMP accumulation in a dose-dependent manner. biomolther.org In human GPR119-transfected HEK293 cells, this compound has been reported to enhance cAMP accumulation with an EC₅₀ value of 8.33 nM. biomolther.orgresearchgate.net In CHO-K1 cells stably expressing human GPR119, the EC₅₀ value for this compound was found to be 11.2 nM. biomolther.org

This compound also stimulates glucose-stimulated insulin (B600854) secretion (GSIS) from isolated islets. researchgate.netncats.io Studies have shown that this compound can elicit sustained receptor activation responses, and for some ligands, these persistent responses continue despite the removal of excess agonist, potentially involving membrane deposition. biocrick.comnih.gov

Comparative Analysis of this compound with Other GPR119 Agonists (e.g., APD597, AR231453, GSK1292263)

This compound is one of several synthetic GPR119 agonists that have been investigated, alongside compounds like APD597, AR231453, and GSK1292263. researchgate.netfrontiersin.orgmedchemexpress.commdpi.com While these agonists share a similar binding mode in the orthosteric site of GPR119, variations in their interactions with specific amino acids within the binding pocket contribute to differences in agonist potency. frontiersin.org

For example, comparative studies with YH18968, another GPR119 agonist, showed that YH18968 activated human GPR119 approximately 3 to 4-fold more potently than this compound in terms of cAMP accumulation. biomolther.org YH18968 had an EC₅₀ of 2.8 nM for human GPR119 activation, while this compound had EC₅₀ values ranging from 8.33 nM to 11.2 nM in different cell lines. biomolther.org

In terms of efficacy, the potency and efficacy of NCP-322 for activating GPR119 were reported to be equivalent to those of this compound and AR231453. jst.go.jp However, NCP-322 showed a 31% higher Emax value than this compound for mouse GPR119. jst.go.jp

Structural comparisons highlight subtle differences in how these agonists interact with the receptor. For instance, while the central stacking gate conformation is similar between APD597- and this compound-bound GPR119, the extracellular cavity residues show deflections with this compound. frontiersin.org Experimental results also indicate that the mutation of I136 abolishes this compound's potency entirely, whereas APD597's activation effect is only reduced by this mutation. frontiersin.org

Studies investigating sustained receptor activation found that while AR231453's sustained responses were consistent with slow dissociation kinetics, the sustained responses to this compound appeared to involve membrane deposition. biocrick.comnih.gov

Here is a comparative data table based on available information:

AgonistTargetSpeciesAssayEC₅₀ (nM)Emax (% of max response of AR231453)Reference
This compoundhGPR119HumancAMP accumulation (HEK293)8.33N.D. biomolther.orgresearchgate.net
This compoundhGPR119HumancAMP accumulation (CHO-K1)11.2N.D. biomolther.org
This compoundhGPR119HumancAMP accumulation (CHO)3.9N.D. ncats.io
This compoundmGPR119MousecAMP accumulationN.D.Lower than NCP-322 jst.go.jp
YH18968hGPR119HumancAMP accumulation2.8N.D. biomolther.org
YH18968hGPR119HumanInsulin secretion (HIT-T15)3.5N.D. biomolther.org
YH18968hGPR119HumanGLP-1 secretion (GLUTag)0.1N.D. biomolther.org
AR231453hGPR119HumancAMP accumulation (HEK293)5.7100 jst.go.jprsc.org
AR231453hGPR119HumanInsulin release (HIT-T15)3.5N.D. rsc.org
NCP-322hGPR119HumancAMP accumulationN.D.Comparable to this compound jst.go.jp
NCP-322mGPR119MousecAMP accumulationN.D.31% higher than this compound jst.go.jp

N.D.: Not Determined

Intracellular Signaling Pathways Modulated by this compound

The primary intracellular signaling pathway modulated by GPR119 activation, including by this compound, is the adenylate cyclase/cAMP pathway. biomolther.orgtandfonline.comguidetopharmacology.org

Adenylate Cyclase/cAMP Pathway Activation

As a Gαs-coupled receptor, GPR119 activation by agonists like this compound leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. biomolther.orgnih.govtandfonline.comguidetopharmacology.org This results in a subsequent increase in intracellular cAMP levels. biomolther.orgnih.govtandfonline.com Studies have consistently shown that this compound significantly increases intracellular cAMP accumulation in a dose-dependent manner in cells expressing GPR119. biomolther.orgncats.iobiocrick.com This increase in cAMP is a key mediator of the downstream physiological effects of GPR119 activation, such as enhanced glucose-stimulated insulin secretion from pancreatic beta cells and GLP-1 secretion from enteroendocrine L cells. biomolther.orgtandfonline.com

Investigations into Downstream Signaling Cascades

Beyond the immediate increase in cAMP, investigations into downstream signaling cascades modulated by this compound have revealed effects on various cellular processes. The cAMP increase activates protein kinase A (PKA), which in turn can phosphorylate various downstream targets, including voltage-dependent calcium channels, leading to increased intracellular calcium influx and enhanced insulin secretion. d-nb.info

In addition to its effects on incretin (B1656795) secretion and insulin release, this compound has been shown to influence lipid metabolism pathways. Treatment with this compound has been observed to suppress the expression and mRNA levels of sterol regulatory element binding protein 1 (SREBP-1) and its target genes involved in lipogenesis, such as FAS, ACC, and SCD-1, in liver cells and HepG2 cells under high-glucose and -insulin conditions. biocrick.commedchemexpress.comcaymanchem.com this compound also increases the phosphorylation of the inhibitory form, SREBP-1c. caymanchem.com Studies in mice have shown that this compound inhibits hepatic lipid accumulation and the expression of SREBP-1 and lipogenesis-related genes in a GPR119-dependent manner. biocrick.comcaymanchem.com This effect is associated with the activation of AMPK and increased Ser-372 phosphorylation. biocrick.com

Furthermore, this compound has been investigated for its effects in other cellular contexts. In breast cancer cells expressing GPR119, this compound has been shown to potentiate the effects of gefitinib, a tyrosine kinase inhibitor. nih.gov This potentiation is associated with a metabolic shift towards enhanced glycolysis and reduced mitochondrial oxidative phosphorylation, leading to increased intracellular and extracellular lactate (B86563) content. nih.gov The elevated lactate levels were found to inhibit gefitinib-induced autophagy, a process crucial for the survival of these cancer cells. nih.gov this compound treatment also enhanced caspase-3/7 activity and downregulated Bcl-2 in these cells. nih.gov

This compound has also been reported to increase glucokinase activity in an enzyme assay. caymanchem.comguidetopharmacology.org

Pathway/ProcessEffect of this compoundCellular/Tissue ContextReference
Adenylate Cyclase/cAMPIncreased intracellular cAMP levelsGPR119-expressing cells (HEK293, CHO-K1, CHO) biomolther.orgncats.iobiocrick.com
Insulin SecretionStimulates glucose-stimulated insulin secretionIsolated islets, pancreatic beta cells researchgate.netncats.io
Incretin Secretion (GLP-1)Stimulates GLP-1 releaseIntestinal enteroendocrine L cells, mice researchgate.netncats.iobiocrick.commedchemexpress.com
Lipid Metabolism (SREBP-1)Suppresses SREBP-1 expression and lipogenic genes, increases SREBP-1c phosphorylationLiver cells, HepG2 cells, mice biocrick.commedchemexpress.comcaymanchem.com
AMPK SignalingActivates AMPK, increases Ser-372 phosphorylationHepatocytes biocrick.com
GlycolysisEnhanced glycolysisBreast cancer cells nih.gov
Mitochondrial Oxidative PhosphorylationReduced activityBreast cancer cells nih.gov
Lactate ProductionIncreased intracellular and extracellular lactateBreast cancer cells nih.gov
AutophagyInhibition of gefitinib-induced autophagyBreast cancer cells nih.gov
ApoptosisEnhanced caspase-3/7 activity, downregulated Bcl-2Breast cancer cells nih.gov
Glucokinase ActivityIncreased activityEnzyme assay caymanchem.comguidetopharmacology.org

Cellular Expression and Localization of GPR119 Relevant to this compound Action

GPR119 is predominantly expressed in pancreatic islets and the gastrointestinal tract, particularly in enteroendocrine cells biomolther.orgjst.go.jpfiercebiotech.comresearchgate.netnih.govresearchgate.nettaylorandfrancis.com. This expression pattern is crucial for its role in regulating glucose metabolism through both direct and indirect mechanisms biomolther.orgjst.go.jpnih.govresearchgate.net.

Pancreatic Islet Beta-Cell Expression and Function

GPR119 is expressed in the beta-cells of the pancreatic islets e-dmj.orgbiomolther.orgresearchgate.netnih.govoup.comresearchgate.nettaylorandfrancis.com. Activation of GPR119 in beta-cells directly stimulates glucose-stimulated insulin secretion (GSIS) jst.go.jpresearchgate.netnih.govoup.comtaylorandfrancis.com. This effect is mediated by the increase in intracellular cAMP levels upon GPR119 activation biomolther.orgnih.govoup.com. Studies using isolated islets and beta-cell lines have demonstrated that GPR119 agonists, including this compound, can enhance insulin release in a glucose-dependent manner jst.go.jpresearchgate.netoup.com. For example, this compound has been shown to directly stimulate GSIS from isolated islets ncats.ioresearchgate.net. While some studies in specific beta-cell lines like INS-1E did not show direct effects of certain GPR119 agonists on insulin secretion, other studies in HIT-T15 or MIN6 cells, as well as primary mouse islets, have demonstrated enhanced insulin secretion e-dmj.org. The insulinotropic effect of GPR119 agonists in islets is glucose-dependent, typically observed at glucose concentrations ranging from 8 to 17 mM jst.go.jp. GPR119 activation, by increasing cAMP, potentiates GSIS similarly to the incretin hormones GLP-1 and GIP, which also act via Gαs-coupled receptors in beta-cells nih.gov.

Data from in vitro studies on GPR119 agonist effects on insulin secretion:

Cell Type / ModelGPR119 AgonistEffect on Insulin SecretionGlucose DependencyCitation
Isolated IsletsThis compoundStimulates GSISYes ncats.ioresearchgate.net
Isolated Mouse β-cellsNCP-322Dose-dependently enhancedHigh glucose (25mM) jst.go.jp
Isolated Mouse β-cellsThis compoundNo significant effectsHigh glucose (25mM) jst.go.jp
HIT-T15 cellsVariousIncreased cAMP, enhanced secretionYes e-dmj.orgnih.govoup.com
MIN6 cellsVariousIncreased cAMP, enhanced secretionYes e-dmj.org
RIN-5F (transfected)AR231453EnhancedYes oup.com
Isolated Rat IsletsAR231453EnhancedYes oup.com
Isolated Mouse IsletsAR231453EnhancedYes oup.com
Perifused IsletsAR231453Failed to directly enhance- diabetesjournals.org

Note: The table summarizes findings from various studies using different GPR119 agonists and models, including those relevant to the mechanism of this compound.

Enteroendocrine L-Cell Expression and Function

Data from in vitro and in vivo studies on GPR119 agonist effects on GLP-1 secretion:

Cell Type / ModelGPR119 AgonistEffect on GLP-1 SecretionCitation
Intestinal L-cells (human & mouse)VariousStimulates jst.go.jpnih.govnih.gov
GLUTag cellsAS1269574Stimulates, increases PG gene promoter activity oup.comoup.comnih.gov
GLUTag cells2-oleoylglycerolStimulates researchgate.net
h NCI-H716 cellsOEAIncreased nih.gov
Primary fetal rat intestinal L-cellsOEAIncreased nih.gov
Mice (in vivo)This compoundIncreased plasma GLP-1 ncats.iofiercebiotech.comresearchgate.net
Sitagliptin-pretreated mice (in vivo)NCP-322Increased plasma GLP-1 jst.go.jp
Rats (in vivo, intraileal)OEAIncreased plasma GLP-1 nih.gov

Note: The table summarizes findings from various studies using different GPR119 agonists and models, including those relevant to the mechanism of this compound.

Expression in Other Tissues and Potential Repercussions

Beyond pancreatic beta-cells and intestinal L-cells, GPR119 expression has been detected in other tissues, although often at lower levels e-dmj.orgnih.govresearchgate.net. These include the liver and certain areas of the brain, particularly in rodents e-dmj.orgnih.govresearchgate.netnih.gov. In humans, GPR119 mRNA has also been found in the fetal liver nih.gov.

The expression of GPR119 in the liver is generally reported to be lower than in the pancreas e-dmj.orgresearchgate.net. While the liver plays a significant role in glucose and lipid metabolism, the specific function of GPR119 in this tissue is less well-understood compared to its role in incretin secretion and insulin release e-dmj.org.

In rodents, GPR119 mRNA has been detected in various brain regions, including the cerebellum, cerebral cortex, hippocampus, and hypothalamus nih.govresearchgate.netnih.gov. This suggests potential roles for GPR119 in regulating food intake and gastrointestinal motility, as indicated by preclinical studies with this compound showing a slowing of gastric emptying in mice researchgate.netnih.gov. However, the relative expression levels and functional significance of GPR119 in the human brain may differ from those in rodents nih.govnih.gov.

GPR119 expression has also been observed in other cell types, such as pancreatic alpha-cells nih.govresearchgate.netcore.ac.uk. Activation of GPR119 has been shown to enhance glucagon (B607659) secretion in response to low glucose levels in preclinical studies, suggesting a potential role in counteracting hypoglycemia core.ac.ukglobenewswire.com.

Furthermore, GPR119 expression has been detected in some cancer cell lines and tissues, including breast cancer cells nih.gov. Studies have explored the potential for GPR119 agonists like this compound to influence cancer cell behavior, with findings suggesting effects on cellular metabolism and autophagy in this context nih.gov. This indicates that GPR119 activation might have repercussions beyond glucose regulation in tissues where it is expressed.

Preclinical Efficacy and Mechanistic Investigations of Mbx 2982

In Vitro Studies on Glucose-Stimulated Insulin (B600854) Secretion (GSIS)

In vitro experiments have been crucial in understanding the direct effects of MBX-2982 on insulin-secreting cells.

Direct Effects on Isolated Pancreatic Islets

Studies using isolated pancreatic islets have demonstrated that this compound directly stimulates GSIS. researchgate.netnih.gov This indicates a direct action of the compound on the beta-cells, which are known to express GPR119. researchgate.netresearchgate.net The activation of GPR119 in these cells leads to increased intracellular cAMP levels, a key signaling pathway involved in enhancing insulin secretion in a glucose-dependent manner. researchgate.netncats.io

Assessment in Beta-Cell Lines (e.g., Min6 cells)

Beta-cell lines, such as Min6 cells, are commonly used to study insulin secretion in a controlled environment. GPR119 is detected in Min6 cells. nih.govguidetopharmacology.org Studies have shown that GPR119 agonists can enhance insulin secretion in Min6 cells under high-glucose conditions. nih.govrsc.org While some research indicates that GPR119-mediated insulin secretion in Min6 cells is glucose-dependent, one study comparing this compound with another GPR119 agonist, NCP-322, observed that this compound showed no significant effects on insulin secretion in mouse beta-cells at a high glucose level (25 mM) in that specific experimental condition, whereas NCP-322 did. jst.go.jp However, other sources generally support that this compound directly stimulates GSIS from isolated islets. researchgate.netnih.govncats.io

In Vivo Models of Glucose Homeostasis and Metabolic Dysregulation

Impact on Glucose Excursions in Oral Glucose Tolerance Tests (OGTT) in Rodent Models

Oral Glucose Tolerance Tests (OGTTs) are used to assess the body's ability to clear glucose from the blood. This compound has been shown to acutely lower glucose excursion during OGTTs in mice and rats. researchgate.netresearchgate.netnih.gov This effect suggests that this compound improves glucose tolerance in these models. One study comparing this compound with YH18968, another GPR119 agonist, in normal and diet-induced obese (DIO) mice found that a lower dose of YH18968 elicited more potent glucose lowering effects compared to this compound in both models in OGTTs. biomolther.org Another study indicated that this compound oral administration at high doses (30 mg/kg) markedly reduced plasma glucose levels early in the OGTT but significantly increased them later in the test in mice, while lower doses (3 mg/kg) significantly reduced glycemic excursions and decreased the area under the curve (AUC). jst.go.jp Despite these variations, this compound generally did not induce hypoglycemia in these studies. jst.go.jpjst.go.jp

Here is a summary of findings on the impact of this compound on glucose excursion in rodent OGTTs:

Model (Species)This compound DoseEffect on Glucose Excursion (OGTT)Reference
MiceNot specified (acutely)Lowered glucose excursion researchgate.netresearchgate.netnih.gov
RatsNot specified (acutely)Lowered glucose excursion researchgate.netresearchgate.netnih.gov
Normal Mice (C57BL/6J)30 mg/kgLess potent glucose lowering than YH18968 (1 mg/kg) biomolther.org
DIO Mice10 mg/kgLess potent glucose lowering than YH18968 (1 mg/kg) biomolther.org
Mice3 mg/kgSignificantly reduced glycemic excursions and decreased AUC jst.go.jp
Mice30 mg/kgMarkedly reduced glucose at 30 min, significantly increased at 120 min jst.go.jp

Effects on Insulin Secretion During Hyperglycemic Clamps

Hyperglycemic clamp studies are used to assess insulin secretion in response to a controlled increase in glucose levels. This compound has been shown to enhance insulin secretion during hyperglycemic clamps in rats. researchgate.netresearchgate.netnih.gov This finding further supports the mechanism by which this compound improves glucose control, highlighting its ability to augment insulin release from pancreatic beta-cells in a glucose-dependent manner.

Investigations into Gastric Emptying Modulation

GPR119 agonists, including this compound, may have effects on gastric emptying. researchgate.netnih.gov this compound has been shown to significantly slow gastric emptying in mice. researchgate.netresearchgate.net This effect is potentially mediated through the activation of GPR119 on intestinal L cells, which can promote the release of peptides like GLP-1 and PYY, known to inhibit gastric emptying and regulate satiety. d-nb.info

Long-term Glycemic Control in Animal Models of Diabetes (e.g., KK-A^y^ mice, ZDF rats)

Preclinical studies have evaluated the effects of this compound on glycemic control in animal models of diabetes. This compound has been shown to acutely lower glucose excursion and increase plasma GLP-1 and GIP during oral glucose tolerance tests (OGTTs) in mice and rats. researchgate.netresearchgate.net The decrease in glucose excursion during OGTT and the increase in active GLP-1 are enhanced by co-administration of the DPP-4 inhibitor sitagliptin (B1680988). researchgate.netresearchgate.net

In a chronic treatment study, this compound delayed diabetes onset in high-fat-fed female ZDF rats. researchgate.netresearchgate.net Another GPR119 agonist, administered orally once daily for 32 days to female ZDF rats on a high-fat diet, exhibited a dose-dependent reduction in symptoms consistent with type 2 diabetes compared to vehicle-administered rats. rsc.org

Investigative Studies into Beta-Cell Health and Preservation

Pre-clinical studies suggest that GPR119 agonists, including this compound, may preserve beta-cell health. fiercebiotech.comglobenewswire.combiospace.combiospace.com This potential is linked to their ability to stimulate glucose-dependent insulin secretion and release of incretin (B1656795) hormones such as GLP-1. fiercebiotech.comglobenewswire.combiospace.combiospace.com

Potential Mechanisms of Beta-Cell Preservation

The potential mechanisms by which this compound and other GPR119 agonists may preserve beta-cell health involve the stimulation of glucose-dependent insulin secretion and the release of incretin hormones like GLP-1. fiercebiotech.comglobenewswire.combiospace.combiospace.com GLP-1 is known to promote insulin release in a glucose-dependent fashion and has been shown to elicit improved glycemic control and preservation of beta-cell mass. researchgate.net GPR119 is another GPCR expressed on the beta-cell, which, like GLP-1R, can promote insulin release. researchgate.net this compound directly stimulates GSIS from isolated islets. ncats.ioresearchgate.net

Influence on Beta-Cell Proliferation and Apoptosis (if relevant)

While the search results indicate that GPR119 agonists can stimulate beta-cell proliferation and protect islet beta-cell viability, specific detailed research findings on this compound's direct influence on beta-cell proliferation and apoptosis were not extensively detailed within the provided snippets. However, the broader mechanism of GPR119 agonists in preserving beta-cell health suggests a positive influence on beta-cell survival and function. fiercebiotech.comglobenewswire.combiospace.combiospace.com

Role in Hepatic Metabolism and Lipid Homeostasis

This compound has been investigated for its role in hepatic metabolism and lipid homeostasis, particularly in the context of nonalcoholic fatty liver disease (NAFLD), now referred to as metabolic-associated fatty liver disease (MASLD). caymanchem.comnih.govcaymanchem.com GPR119 is expressed in hepatocytes. e-dmj.org

Modulation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) Expression

Studies have shown that this compound can modulate the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor involved in lipogenesis. biocrick.comcaymanchem.comnih.govcaymanchem.com Treatment of hepatocytes and HepG2 cells with this compound inhibited the protein expression of both nuclear and total SREBP-1 under high-glucose and -insulin conditions. biocrick.comcaymanchem.comnih.govcaymanchem.com this compound also increased the phosphorylation of the inhibitory form, SREBP-1c. caymanchem.comnih.govcaymanchem.com

Oral administration of this compound in mice fed a high-fat diet potently inhibited hepatic lipid accumulation and the expression levels of SREBP-1 and lipogenesis-related genes. nih.govcaymanchem.com This effect was abolished in GPR119 knockout mice, indicating that the hepatic antilipogenesis effects of this compound are mediated through GPR119. nih.govcaymanchem.com this compound activated AMPK and increased Ser-372 phosphorylation of SREBP-1c; inhibition of AMPK recovered the MBX-induced down-regulation of SREBP-1. nih.gov These findings suggest that this compound alleviates hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes, potentially through the activation of AMPK. biocrick.comnih.gove-dmj.org

Here is a summary of the effect of this compound on SREBP-1 expression:

Cell Type / ModelConditionThis compound Effect on Nuclear and Total SREBP-1 ProteinThis compound Effect on SREBP-1c PhosphorylationEffect on Hepatic Lipid Accumulation (in vivo)
Hepatocytes and HepG2 cellsHigh-glucose and -insulinInhibitedIncreased (SREBP-1c, Ser-372)Not directly assessed in this context
High-fat diet-fed mice (wild-type)In vivoInhibitedNot specifically mentioned in this contextInhibited
High-fat diet-fed mice (GPR119 KO)In vivoEffect abolishedEffect abolishedEffect abolished

Impact on Hepatic Lipid Accumulation in Preclinical Models

Research indicates that this compound can significantly inhibit hepatic lipid accumulation in preclinical models. Studies in mice fed a high-fat diet demonstrated that oral administration of this compound potently reduced hepatic lipid accumulation. biocrick.comresearchgate.netcaymanchem.comnih.govgoogle.com This effect appears to be mediated through the activation of GPR119, as the antilipogenesis effects of this compound were absent in GPR119 knockout mice. biocrick.comresearchgate.netcaymanchem.comnih.govgoogle.com

The mechanism involves the inhibition of sterol regulatory element binding protein (SREBP)-1, a key transcription factor involved in lipogenesis. biocrick.comresearchgate.netcaymanchem.comnih.gov Treatment with this compound inhibited the protein expression of both nuclear and total SREBP-1 in hepatocytes and HepG2 cells. biocrick.comresearchgate.netcaymanchem.comnih.gov Furthermore, this compound activated AMP-activated protein kinase (AMPK) and increased the phosphorylation of Ser-372 of SREBP-1c, which is an inhibitory form of SREBP-1c. biocrick.comresearchgate.netnih.gov Inhibition of AMPK was shown to recover the down-regulation of SREBP-1 induced by this compound, highlighting the role of AMPK in this pathway. biocrick.comresearchgate.netnih.gov These findings suggest that this compound alleviates hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes via AMPK activation. biocrick.comresearchgate.netnih.govresearchgate.net

Influence on Glucokinase Activity

This compound has also been shown to influence glucokinase activity. Glucokinase is an enzyme that plays a crucial role in glucose metabolism, acting as a glucose sensor in pancreatic beta cells and controlling glycogen (B147801) synthesis in the liver. Experimental data has demonstrated manifest activation of human glucokinase activity by this compound in in vitro test systems across a wide range of concentrations. biocrick.comcaymanchem.com An enzyme assay indicated an EC50 value of 45.11 µM for this compound in increasing glucokinase activity. caymanchem.com This functional activation of human glucokinase activity in vitro has been noted in the context of this compound being a GPR119 agonist. guidetopharmacology.orgguidetopharmacology.org

Potential Therapeutic Implications for Metabolic-Associated Fatty Liver Disease (MAFLD)

Given its impact on hepatic lipid accumulation and its mechanism involving the inhibition of lipogenesis, this compound holds potential therapeutic implications for Metabolic-Associated Fatty Liver Disease (MAFLD). nih.govd-nb.infonih.gov MAFLD is characterized by excess lipid accumulation in the liver and is associated with metabolic syndrome, including type 2 diabetes mellitus. researchgate.netnih.govnih.gov

Studies have confirmed that this compound functions in liver cells and HepG2 cells to inhibit fat production and reduce cholesterol, operating through a mechanism involving the inactivation of SREBP-1c mediated by AMPK signaling. researchgate.netd-nb.infonih.gov This aligns with the understanding that hepatic fat accumulation is closely related to hepatic insulin resistance, a major characteristic of type 2 diabetes. e-dmj.org A significant portion of accumulated triglycerides in MAFLD is derived from hepatic de novo lipogenesis, which is increased in conditions of insulin resistance and MAFLD. e-dmj.org By inhibiting SREBP-1-mediated lipogenesis, this compound addresses a key pathway contributing to hepatic steatosis in MAFLD. biocrick.comresearchgate.netnih.govresearchgate.net The GPR119/incretin axis, which is targeted by this compound, is considered a promising new therapy for MAFLD due to its potential to improve glucose and lipid metabolism, inhibit inflammation, and regulate the intestinal microbial system. d-nb.infonih.govresearchgate.net

Clinical Research and Therapeutic Potential of Mbx 2982

Phase 1 Clinical Trial Outcomes in Healthy Volunteers

Phase 1 studies in healthy volunteers were conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamic profile of MBX-2982 fiercebiotech.combioworld.com.

Evaluation of Pharmacodynamic Responses (e.g., glucose, GLP-1)

In a Phase 1a study involving healthy male and female volunteers, this compound demonstrated dose-dependent reductions in glucose excursions and increases in GLP-1 levels following a mixed meal tolerance test (MMTT) fiercebiotech.com. Another Phase 1 study in healthy volunteers also showed that this compound increased plasma GLP-1 levels without a glucose load, suggesting that GPR119-mediated GLP-1 secretion is not solely dependent on glucose medchemexpress.com.

Initial Insights into Mechanism of Action in Human Subjects

The results from Phase 1 studies provided initial clinical validation of this compound's proposed mechanism of action as a GPR119 agonist fiercebiotech.com. The observed increases in GLP-1 and reductions in glucose excursions in humans after this compound administration were consistent with preclinical findings, supporting the concept that activating GPR119 stimulates incretin (B1656795) release and improves glucose metabolism fiercebiotech.com. Structural comparisons also suggest that this compound binds to the orthosteric site of human GPR119, similar to other agonists, indicating a conserved binding mechanism frontiersin.org.

Phase 1 and Phase 2 Clinical Trial Outcomes in Pre-diabetic and Type 2 Diabetes Populations

This compound has been investigated in Phase 1 and Phase 2 studies in individuals with pre-diabetes and type 2 diabetes to assess its effects on glucose control and related metabolic parameters ncats.iobiospace.com.

Effects on Glucose Homeostasis and Insulin (B600854) Secretion

In studies involving subjects with pre-diabetes (impaired fasting glucose or impaired glucose tolerance), this compound treatment led to statistically significant reductions in glucose excursions following a mixed meal biospace.com. During graded glucose infusions in pre-diabetic subjects, the reduction in glucose exposure was attributed to increases in insulin secretion biospace.com. In a 4-week Phase 2 study in patients with type 2 diabetes, this compound generally lowered mean weighted glucose and postprandial glucose during an extended MMTT ncats.iosec.gov. Treatment with this compound also tended to increase fasting insulin and c-peptide (B549688) in this population ncats.iosec.gov.

Analysis of Incretin Hormone Responses in Clinical Settings

Clinical trials have shown that this compound increases incretin hormone levels. In the 4-week Phase 2 study in diabetics, this compound increased insulin, active GLP-1, and total GLP-1 during an extended MMTT ncats.iosec.gov. Studies in pre-diabetic subjects also indicated increased insulin secretion biospace.com. A recent Phase 2a study in participants with type 1 diabetes, while not showing improved glucagon (B607659) counterregulatory responses to hypoglycemia, did demonstrate significant increases in fasting GLP-1 and responses during an MMT, consistent with GPR119 target engagement and expected pharmacodynamic response from L-cells diabetesjournals.org.

Impact on Fasting and Postprandial Glucose Levels

This compound has shown effects on both fasting and postprandial glucose levels in clinical studies. In pre-diabetic subjects, statistically significant decreases in glucose excursion were observed following a mixed meal and an oral glucose challenge biospace.com. These reductions in glucose excursion following a mixed meal ranged from 26% to 37% in one study and 34% to 51% in another, depending on the dose biospace.com. In the Phase 2 study in type 2 diabetes patients, this compound generally lowered mean weighted glucose and postprandial glucose during an extended MMTT ncats.iosec.gov. However, decreases in fasting glucose were generally not observed with this compound in this population sec.gov.

Here is a summary of some key findings from clinical trials:

Study PopulationTrial PhaseIntervention (this compound)Key FindingsSource
Healthy VolunteersPhase 1aSingle Ascending DoseDose-dependent reductions in glucose excursions and increases in GLP-1 after MMTT. fiercebiotech.com
Healthy VolunteersPhase 1Not specifiedIncreased plasma GLP-1 levels without glucose load. medchemexpress.com
Pre-diabetic SubjectsPhase 1Multiple Ascending DoseReduced glucose excursions (26-37%) after mixed meal; reduced glucose exposure (11-18%) during GGI due to increased insulin secretion. biospace.com
Pre-diabetic SubjectsPhase 1Multiple Ascending DoseStatistically significant decreases in glucose excursion (34-51%) after mixed meal and oral glucose challenge. biospace.com
Type 2 Diabetes PatientsPhase 24 Weeks DailyGenerally lowered mean weighted glucose and postprandial glucose during MMTT; tended to increase fasting insulin and c-peptide. ncats.iosec.gov
Type 2 Diabetes PatientsPhase 24 Weeks DailyIncreased insulin, active GLP-1, and total GLP-1 during MMTT. ncats.iosec.gov
Type 1 Diabetes PatientsPhase 2a14 Days DailySignificant increases in fasting GLP-1 and MMT response; no improvement in glucagon counterregulation during hypoglycemia. diabetesjournals.org

Assessment of Fasting Insulin and C-peptide Levels

In a 4-week Phase 2 study involving participants with diabetes, treatment with this compound demonstrated a tendency to increase fasting insulin and C-peptide levels. ncats.io C-peptide is a marker of endogenous insulin production.

Observed Effects on Fasting Triglycerides

Clinical trial data has also indicated that treatment with this compound tended to decrease fasting triglyceride levels. ncats.io

Exploration of this compound in Type 1 Diabetes Mellitus (T1DM)

This compound has been investigated for its potential to address impaired glucagon counterregulation during hypoglycemia in individuals with type 1 diabetes. globenewswire.comresearchgate.netnih.govresearcher.lifediatribe.orgprosciento.comdiabetesjournals.orgresearchgate.net

Hypothesis Regarding Glucagon Counterregulation Enhancement

Activation of GPR119 receptors, which are present on enteroendocrine and pancreatic islet cells, has shown in preclinical models to augment glucagon counterregulatory responses to hypoglycemia. researchgate.netnih.govresearcher.lifediabetesjournals.orgresearchgate.netresearcher.life Based on these findings, it was hypothesized that this compound, as a GPR119 agonist, could enhance counterregulatory responses to experimental hypoglycemia in participants with type 1 diabetes. researchgate.netnih.govresearcher.lifediabetesjournals.orgresearchgate.net Glucagon is a hormone secreted by the pancreas that helps reverse low blood glucose levels (hypoglycemia) by signaling the body to release stored glucose. globenewswire.comdiatribe.org This process is often defective in individuals with insulin-dependent diabetes like T1D. globenewswire.com

Clinical Trial Design and Methodology for T1DM Studies

A Phase 2a double-masked, cross-over trial was designed to assess the effects of this compound on glucagon counterregulation during hypoglycemia in individuals with type 1 diabetes. researchgate.netnih.govresearcher.lifediabetesjournals.orgresearchgate.net The study enrolled 18 participants between 20 and 60 years of age with a diagnosis of type 1 diabetes for at least five years. researchgate.netnih.govresearcher.lifediabetesjournals.orgresearchgate.net Participants were randomized to receive either 600 mg of this compound or a placebo daily for 14 days, with a two-week washout period between treatments. researchgate.netnih.govresearcher.lifediabetesjournals.orgresearchgate.net Counterregulatory responses to hypoglycemia were measured during a hyperinsulinemic-hypoglycemic clamp. researchgate.netnih.govresearcher.lifediabetesjournals.orgresearchgate.net Hormonal responses during a mixed meal test (MMT) were also assessed. researchgate.netnih.govresearcher.lifediabetesjournals.orgresearchgate.net The study endpoints included glucagon response, epinephrine (B1671497) response, and endogenous glucose production during the euglycemic/hypoglycemic clamp, as well as glucagon, GLP-1, and GIP responses to the mixed meal test. diabetesjournals.orgresearchgate.net

Observed Effects on Glucagon Response During Hypoglycemia

In the Phase 2a study in participants with type 1 diabetes, the maximum glucagon response, glucagon area under the curve (AUC), and incremental AUC were not significantly different during this compound treatment compared to the placebo. researchgate.netnih.govresearcher.liferesearcher.life This indicates that GPR119 activation with this compound did not improve glucagon counterregulatory responses to hypoglycemia in this study population. researchgate.netnih.govresearcher.lifediabetesjournals.orgresearchgate.net

Impact on Other Counterregulatory Hormones (Epinephrine, Norepinephrine, Pancreatic Polypeptide)

The Phase 2a study also evaluated the impact of this compound on other counterregulatory hormones during hypoglycemia. This compound did not alter the responses of epinephrine, norepinephrine, or pancreatic polypeptide compared to the placebo. researchgate.netnih.govresearcher.lifediabetesjournals.orgresearchgate.netresearcher.liferesearchgate.net

Despite the lack of significant effect on glucagon and other counterregulatory hormones during hypoglycemia, the study observed that GLP-1 response during the mixed meal test was 17% higher with this compound compared to placebo. researchgate.netnih.govresearcher.liferesearcher.life Significant increases in fasting GLP-1 and responses during the MMT are consistent with GPR119 target engagement and the expected pharmacodynamic response from L-cells. diabetesjournals.orgresearchgate.net

Summary of Key Findings in T1DM Study

ParameterThis compound vs. Placebo (Hypoglycemic Clamp)This compound vs. Placebo (Mixed Meal Test)
Maximum Glucagon ResponseNot significantly differentNot assessed
Glucagon AUCNot significantly differentNot assessed
Glucagon Incremental AUCNot significantly differentNot assessed
Epinephrine ResponseNot alteredNot assessed
Norepinephrine ResponseNot alteredNot assessed
Pancreatic Polypeptide ResponseNot alteredNot assessed
GLP-1 ResponseNot assessed17% higher

Analysis of Endogenous Glucose Production during Hypoglycemia

This compound, a GPR119 agonist, has been investigated for its potential to augment counterregulatory responses to hypoglycemia in individuals with Type 1 Diabetes Mellitus (T1DM). Activation of GPR119 receptors, found on enteroendocrine and pancreatic islet cells, has shown promise in preclinical models for enhancing glucagon counterregulatory responses to hypoglycemia. nih.govdiabetesjournals.orgresearchgate.netresearchgate.netresearchgate.netresearcher.lifeglobenewswire.comdiabetesjournals.org

In a phase 2a double-masked, cross-over trial involving participants with T1DM, the effect of this compound on endogenous glucose production during hypoglycemia was assessed. nih.govdiabetesjournals.orgresearchgate.netresearchgate.netresearchgate.netresearcher.lifediabetesjournals.org Participants were treated with either this compound (600 mg daily) or a placebo for 14 days, with a two-week washout period between treatments. nih.govdiabetesjournals.orgresearchgate.netresearchgate.netresearcher.lifediabetesjournals.org Counterregulatory responses to hypoglycemia were measured during a hyperinsulinemic-hypoglycemic clamp. nih.govresearchgate.netresearchgate.netresearchgate.netresearcher.life

The study results indicated that this compound did not significantly alter endogenous glucose production responses to hypoglycemia when compared to the placebo. nih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifelarvol.comresearchgate.net Additionally, there were no significant differences observed in the maximum glucagon response, glucagon area under the curve (AUC), or incremental AUC during this compound treatment versus placebo. nih.govresearchgate.netresearchgate.netresearcher.life this compound also did not alter epinephrine, norepinephrine, pancreatic polypeptide, or free fatty acid responses to hypoglycemia compared to placebo. nih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifelarvol.comresearchgate.net

Assessment of GLP-1 Response in T1DM Context

Beyond its effects on glucose counterregulation during hypoglycemia, this compound's impact on hormonal responses, specifically GLP-1, has been evaluated in the context of T1DM. GPR119 agonists are known to stimulate the release of incretin hormones such as GLP-1. fiercebiotech.com

In the same phase 2a cross-over trial that assessed hypoglycemia counterregulation, hormonal responses during a mixed meal test (MMT) were also measured in participants with T1DM. nih.govresearchgate.netresearchgate.netresearchgate.netresearcher.life The study found that the GLP-1 response during the MMT was 17% higher with this compound treatment compared to placebo. nih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net This increase in GLP-1 during the MMT is consistent with the expected pharmacodynamic response from L-cells and suggests GPR119 target engagement by this compound. nih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net Significant increases in fasting GLP-1 and responses during the MMT were observed following this compound administration. diabetesjournals.orgresearchgate.netdiabetesjournals.org

Data from the study regarding GLP-1 response during the mixed meal test can be summarized as follows:

HormoneConditionResponse to MMT (relative to placebo)
GLP-1This compound17% higher
GLP-1PlaceboReference

Clinical Implications and Future Directions for T1DM

The clinical research on this compound in T1DM has provided insights into its potential therapeutic role. While GPR119 activation with this compound did not improve glucagon counterregulatory responses to hypoglycemia in participants with T1DM, the observed increases in GLP-1 response are noteworthy. nih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifediabetesjournals.orgresearchgate.net

The impaired glucagon response to hypoglycemia is a significant challenge in T1DM, contributing to the risk of severe hypoglycemic episodes. researchgate.netdiatribe.org Preclinical studies had suggested that GPR119 agonists could enhance glucagon secretion in response to low glucose levels and prevent hypoglycemia in animal models. globenewswire.comdiatribe.org The phase 2a study in humans with T1DM did not replicate the effect of this compound on glucagon counterregulation during hypoglycemia seen in preclinical models. nih.govresearchgate.netresearchgate.netresearchgate.netresearcher.lifediabetesjournals.orgresearchgate.net

However, the consistent finding of increased GLP-1 response following this compound administration in T1DM patients during a mixed meal test suggests that this compound is engaging its target receptor, GPR119, on L-cells. nih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net GLP-1 is an incretin hormone with various beneficial effects on glucose metabolism, including glucose-dependent insulin secretion (though this is impaired in T1DM), inhibition of glucagon secretion (which might be counterproductive in hypoglycemia prevention), delayed gastric emptying, and increased satiety. fiercebiotech.comnih.gov

Given the study's findings, the future directions for this compound in T1DM may need to consider therapeutic avenues beyond solely enhancing hypoglycemia counterregulation through glucagon release. The observed increase in GLP-1 suggests potential benefits related to postprandial glucose control or other GLP-1 mediated effects, although the primary challenge in T1DM remains the lack of endogenous insulin production and the risk of hypoglycemia due to exogenous insulin therapy. Research into the broader effects of increased GLP-1 in the context of T1DM, potentially in combination with other therapies, could be explored.

Further research would be required to fully understand the clinical implications of the increased GLP-1 response induced by this compound in T1DM and to identify potential patient subgroups or therapeutic strategies where this effect could be leveraged for clinical benefit.

Future Research Directions and Unanswered Questions

Elucidation of Glucose-Independent Pathways of GLP-1 Secretion Mediated by GPR119 Agonists

Research indicates that GPR119 agonists, including MBX-2982, can stimulate GLP-1 secretion from enteroendocrine cells through pathways that are not directly dependent on glucose concentration targetmol.commedchemexpress.comnih.gov. In studies with mice, this compound increased plasma GLP-1 levels even without a glucose load, suggesting a glucose-independent mechanism for GLP-1 release mediated by GPR119 activation targetmol.commedchemexpress.comnih.gov. This contrasts with the glucose-dependent nature of GPR119-mediated insulin (B600854) secretion from pancreatic beta cells nih.gov. Future research is needed to fully elucidate the intracellular signaling cascades and molecular mechanisms by which GPR119 activation triggers GLP-1 secretion independent of glucose levels in intestinal L-cells. Understanding these pathways could provide insights into maximizing the incretin-releasing effects of GPR119 agonists and potentially broaden their therapeutic application beyond glucose-lowering in hyperglycemic states.

Long-term Efficacy and Safety Profile in Chronic Disease Management

While this compound has been evaluated in clinical studies, including Phase 1 and Phase 2 trials, questions remain regarding its long-term efficacy and safety profile for chronic disease management researchgate.netsec.gov. Some GPR119 agonists have shown a decrease in efficacy after repeated administration, a phenomenon known as tachyphylaxis, which is a potential limitation for chronic treatment acs.orgbiomolther.org. Although this compound appeared generally well-tolerated in studies up to 28 days, the long-term effects of sustained GPR119 activation and the potential for tachyphylaxis with this compound require further investigation in extended clinical trials sec.gov. Determining whether the therapeutic effects of GPR119 agonists like this compound can be maintained with repeated dosing in chronic disease models and in patients is a significant subject for future research biomolther.org.

Potential for Combination Therapies with this compound

The potential for combining this compound with other therapeutic agents for enhanced efficacy warrants further exploration researchgate.netsec.gov. Preclinical studies have suggested that the glucose-lowering effects of this compound can be enhanced by co-administration with a DPP-4 inhibitor, such as sitagliptin (B1680988), which stabilizes GLP-1 researchgate.netsec.gov. The amplification effects of GPR119 agonists have also been reported in combination with free fatty acid receptor 1 agonists to synergistically promote GLP-1 secretion, and with metformin (B114582) tandfonline.com. Investigating optimal combination strategies involving this compound and other agents targeting different pathways involved in glucose homeostasis or related metabolic dysfunctions could lead to more effective treatment approaches tandfonline.com. Further research is needed to understand the synergistic potential and long-term outcomes of such combination therapies.

Investigating the Role of GPR119 and this compound in Other Metabolic or Endocrine Disorders

Beyond T2DM, the potential roles of GPR119 and its agonists like this compound in other metabolic or endocrine disorders represent an important area for future research. GPR119 is expressed in multiple organs, including the liver, and its activation may attenuate metabolic dysfunction associated with fatty liver disease, such as improving glucose and lipid metabolism, inhibiting inflammation, and regulating appetite nih.govcaymanchem.comd-nb.info. This compound has been shown to inhibit hepatic lipid accumulation in mice caymanchem.com. The potential therapeutic benefits of targeting GPR119 with this compound in conditions like nonalcoholic fatty liver disease (NAFLD) or metabolic-associated fatty liver disease (MAFLD) require comprehensive investigation nih.govacs.orgcaymanchem.comd-nb.info. Additionally, recent preclinical studies have explored the potential of GPR119 agonists to enhance glucagon (B607659) secretion in response to low glucose levels, suggesting a possible role in preventing hypoglycemia, particularly in type 1 diabetes globenewswire.com. A Phase 2a study was initiated to evaluate this compound's ability to enhance glucagon secretion during insulin-induced hypoglycemia in individuals with type 1 diabetes, although initial findings did not show an improvement in counterregulatory responses to hypoglycemia globenewswire.comresearcher.lifeequisolve.net. Further research is needed to fully understand the therapeutic potential of GPR119 modulation in a broader range of metabolic and endocrine conditions.

Advanced Structural Biology Approaches to GPR119-MBX-2982 Interactions

Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), have provided valuable insights into the interaction between GPR119 and agonists like this compound nih.govfrontiersin.orgrcsb.orgresearchgate.net. Cryo-EM structures of the human GPR119-Gαs signaling complex bound to this compound have revealed details about the agonist binding pocket and the conformational changes in the receptor upon activation nih.govfrontiersin.orgrcsb.orgresearchgate.net. These structures illustrate a conserved binding mode among chemically different agonists and provide insights into receptor activation and G protein coupling nih.govfrontiersin.orgrcsb.org. Future research utilizing advanced structural biology approaches, including time-resolved methods, could further elucidate the dynamic interactions between this compound and GPR119, the precise mechanisms of receptor activation and signaling, and how different agonists induce variations in receptor conformation and potency nih.govfrontiersin.orgresearchgate.net. This deeper structural understanding is crucial for the rational design of next-generation GPR119 agonists with improved efficacy, reduced tachyphylaxis, and enhanced target selectivity.

Q & A

Q. What is the primary mechanism of action of MBX-2982 in modulating glucose homeostasis?

this compound acts as a selective, orally available agonist of GPR119, a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 increases intracellular cAMP levels, stimulating glucose-dependent insulin secretion (GDIS) and glucagon-like peptide-1 (GLP-1) release. In vivo studies in C57BL/6 mice demonstrate that this compound (10 mg/kg) elevates plasma GLP-1 levels independently of glucose loading, indicating direct receptor-mediated effects .

Q. How is this compound’s activity validated in preclinical models?

Key methodologies include:

  • Cell-based assays : HEK-GPR119 cells are treated with this compound (1 µM) in chronic incubation/washout experiments. cAMP accumulation is measured using luminescence assays with IBMX (a phosphodiesterase inhibitor) to stabilize cAMP. Data are normalized to vehicle-treated controls .
  • In vivo models : Overnight-fasted mice receive oral this compound (10 mg/kg). Blood samples are collected 30 minutes post-dosing, with plasma GLP-1 quantified via ELISA. DPP-IV inhibitors are excluded to isolate GPR119-specific effects .

Q. What are the therapeutic implications of this compound beyond type 2 diabetes (T2D)?

Preclinical data suggest this compound enhances glucagon secretion during hypoglycemia, making it a candidate for preventing insulin-induced hypoglycemia in type 1 diabetes (T1D). Phase 2a trials are assessing this mechanism in T1D patients using insulin clamp studies .

Advanced Research Questions

Q. How do structural modifications of this compound impact its pharmacokinetics and receptor binding?

  • Tetrazole moiety replacement : Substituting the tetrazole group with pyrrolidine-2,5-dione improves metabolic stability (e.g., reduced CYP inhibition) while maintaining agonistic activity (EC50 = 18–49 nM vs. 3.9 nM for this compound) .
  • Piperidine-thiazole optimization : Derivatives with 2-(tetrahydropyridinyl)thiazole show enhanced solubility (0.056 mg/mL vs. 0.03 mg/mL for this compound) and membrane permeability, critical for oral bioavailability .

Q. What experimental designs address contradictions in this compound’s cAMP dynamics?

Discrepancies in EC50 values (e.g., 7.03 vs. 8.79 in chronic vs. acute stimulation) arise from assay conditions. Solutions include:

  • Time-resolved cAMP measurements : Luminescence readings at regular intervals (e.g., 5–60 minutes) to capture transient vs. sustained responses .
  • Washout protocols : Rigorous cell washing (centrifugation at 227g, 7 minutes, 20°C) to remove excess agonist before re-stimulation .

Q. How do GPR119 mutations affect this compound’s efficacy?

Structural studies reveal critical residues for receptor activation:

  • Q652.64 mutations (e.g., Q652.64L/M/V) reduce agonist potency by >10-fold due to disrupted hydrogen bonding with this compound’s tetrazole group .
  • F71.35 and L612.60 mutations diminish maximal cAMP production by >50%, highlighting their role in stabilizing the active receptor conformation .

Q. What methodologies resolve this compound’s off-target effects in complex disease models?

  • Autophagy modulation : In breast cancer cells (MCF-7), this compound inhibits autophagy via lactate-mediated suppression of mTORC1-ULK1 signaling. This is validated by Western blotting for p70S6K, 4EBP1, and ATG proteins .
  • Cytokine profiling : Inflammatory disease models require multiplex assays (e.g., Luminex) to assess this compound’s impact on gut-liver axis cytokines (e.g., IL-6, TNF-α) .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound?

  • In vitro : Use serial dilutions (1 nM–10 µM) in assay buffer supplemented with 0.01% fatty acid-free BSA. Include vehicle controls (DMSO ≤0.1%) to avoid solvent interference .
  • In vivo : Optimize dosing regimens (e.g., 10 mg/kg oral gavage in PEG 400/cyclodextrin vehicle) based on pharmacokinetic profiles (Tmax = 30 minutes) .

Q. What statistical approaches are recommended for analyzing this compound data?

  • ANOVA with post-hoc tests : For multi-group comparisons (e.g., dose-dependent cAMP responses).
  • Two-tailed t-tests : For pairwise analysis (e.g., this compound vs. vehicle in GLP-1 secretion) .
  • Power analysis : Ensure sample sizes (n=6–10/group) to detect ≥50% effect sizes with α=0.05 .

Data Interpretation Challenges

Q. How to reconcile discrepancies between in vitro and in vivo efficacy?

  • Species-specific receptor affinity : Validate this compound’s activity in humanized GPR119 mouse models.
  • Pharmacokinetic factors : Measure plasma and tissue drug levels via LC-MS to correlate exposure with effect .

Q. What explains this compound’s variable glucose-lowering in prediabetic models?

Phase 1 trials in prediabetic subjects show 34–51% reduction in postprandial glucose excursions. Variability may stem from:

  • Heterogeneous patient stratification (impaired fasting glucose vs. impaired glucose tolerance).
  • Formulation differences : Alternate formulations (e.g., hydroxypropyl-β-cyclodextrin) enhance bioavailability and dose proportionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.